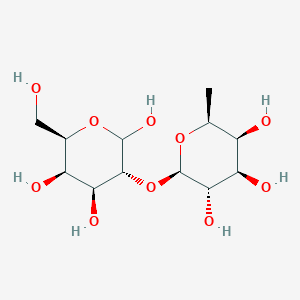

Blood Group H disaccharide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3S,4R,5S,6R)-2-methyl-6-[(3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O10/c1-3-5(14)7(16)9(18)12(20-3)22-10-8(17)6(15)4(2-13)21-11(10)19/h3-19H,2H2,1H3/t3-,4+,5+,6-,7+,8-,9-,10+,11?,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRVRBXGIRFARR-FFLOLMAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](OC2O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The H Disaccharide: A Technical Guide to its Discovery as the Precursor to the ABO Blood Group Antigens

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of the H blood group substance as the direct precursor to the A and B antigens was a pivotal moment in immunohematology and glycobiology. This technical guide provides an in-depth exploration of the core scientific principles underlying this discovery, the experimental methodologies that were crucial to its elucidation, and the biochemical pathways that govern the expression of these vital cell-surface antigens. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the H antigen system.

Introduction: The Central Role of the H Antigen

The ABO blood group system, the most critical in transfusion medicine, is defined by the presence or absence of the A and B antigens on the surface of red blood cells and other tissues.[1] The foundation of this system is the H antigen, a carbohydrate structure that serves as the immediate precursor for the synthesis of both A and B antigens.[2][3] Individuals with blood group O express the H antigen, which remains unmodified.[2][4] The elucidation of this precursor-product relationship was a significant scientific achievement, primarily credited to the pioneering work of Winifred M. Watkins and Walter T.J. Morgan. Their research, beginning in the 1940s, moved the understanding of blood groups from a purely serological to a biochemical and genetic level.[1]

A critical piece of evidence for the precursor role of the H antigen came from the study of individuals with the rare Bombay (Oh) phenotype. These individuals lack the H antigen on their red blood cells and in their secretions.[5][6] Consequently, even if they possess the genes for the A or B glycosyltransferases, they cannot express the A or B antigens.[6] This naturally occurring "knockout" model provided compelling evidence that the H substance is the essential substrate for the A- and B-transferases.[5][7]

The H antigen is synthesized by the action of α-1,2-fucosyltransferases, enzymes that add a fucose sugar to a precursor disaccharide.[8][9] The genetic basis for the synthesis of the H antigen lies in two closely related genes, FUT1 (H gene) and FUT2 (Secretor gene), located on chromosome 19.[6][10] The FUT1 gene is primarily responsible for the synthesis of H antigen on red blood cells, while the FUT2 gene controls its synthesis in secretory tissues.[1][6]

This guide will detail the experimental approaches that led to these discoveries, provide quantitative data on the enzymes and antigens involved, and present visual representations of the biochemical pathways and experimental workflows.

The Biosynthesis of the H Antigen and Subsequent A and B Antigens

The synthesis of the H, A, and B antigens is a stepwise enzymatic process occurring in the Golgi apparatus. The process begins with precursor oligosaccharide chains, which can be of two primary types on red blood cells: Type 1 and Type 2 chains.[11]

-

Type 1 Chain: Galactose-β-1,3-N-acetylglucosamine-R

-

Type 2 Chain: Galactose-β-1,4-N-acetylglucosamine-R

Here, "R" represents the rest of the oligosaccharide chain attached to a protein or a lipid.

The key enzymes involved are glycosyltransferases, which catalyze the transfer of specific monosaccharides from a donor substrate (a nucleotide sugar) to an acceptor substrate (the growing oligosaccharide chain).

The Role of α-1,2-Fucosyltransferases (FUT1 and FUT2)

The synthesis of the H antigen is catalyzed by an α-1,2-fucosyltransferase, which adds an L-fucose molecule in an α-1,2 linkage to the terminal galactose of the precursor chain.[8][9]

-

FUT1 (H enzyme): Encoded by the FUT1 gene, this enzyme is primarily active in erythroid precursor cells and is responsible for the synthesis of the H antigen on red blood cells, predominantly on Type 2 chains.[1][6]

-

FUT2 (Secretor enzyme): Encoded by the FUT2 gene, this enzyme is active in secretory tissues and is responsible for the synthesis of H antigen in secretions, primarily on Type 1 chains.[1][6]

The Action of A- and B-Glycosyltransferases

Once the H antigen is formed, it can be further modified by the enzymes encoded by the ABO gene locus:

-

A-transferase (α-1,3-N-acetylgalactosaminyltransferase): This enzyme adds an N-acetylgalactosamine residue in an α-1,3 linkage to the terminal galactose of the H antigen, creating the A antigen.[12]

-

B-transferase (α-1,3-galactosyltransferase): This enzyme adds a D-galactose residue in an α-1,3 linkage to the terminal galactose of the H antigen, creating the B antigen.[12]

Individuals with blood group O have a non-functional ABO gene and therefore cannot modify the H antigen.[13]

Diagram of the H Antigen Biosynthetic Pathway

Caption: Biosynthetic pathway of H, A, and B blood group antigens.

Quantitative Data

The expression of the H antigen and the activity of the fucosyltransferases can be quantified. The following tables summarize key quantitative data.

Table 1: Relative H Antigen Expression on Erythrocytes of Different ABO Phenotypes

| ABO Phenotype | Relative Amount of H Antigen |

| O | Highest |

| A₂ | High |

| B | Intermediate |

| A₂B | Intermediate |

| A₁ | Low |

| A₁B | Lowest |

| Data compiled from multiple serological studies demonstrating the conversion of H antigen to A and B antigens.[5][14] |

Table 2: Kinetic Parameters of FUT1

| Substrate | KM (mM) |

| Phenyl-β-D-galactoside | 2.4 |

| This table presents the Michaelis-Menten constant (KM) for the FUT1 enzyme with an artificial substrate, indicating the substrate concentration at which the enzyme reaches half of its maximum velocity.[4][15] More comprehensive kinetic data with natural substrates are still an area of active research. |

Experimental Protocols

The discovery and characterization of the H antigen as a precursor relied on a combination of serological, biochemical, and genetic techniques.

Hemagglutination Inhibition Assay for H Antigen Specificity

This assay was fundamental in identifying the immunodominant sugar of the H antigen. The principle is that a soluble substance (in this case, a simple sugar) that has the same specificity as the red blood cell antigen will inhibit the agglutination of the red blood cells by a specific antibody (or lectin).

Protocol:

-

Preparation of Reagents:

-

Anti-H lectin (from Ulex europaeus) or anti-H serum from a Bombay phenotype individual.

-

Group O red blood cells (as a source of H antigen), washed and resuspended to a 2-5% concentration in saline.

-

A panel of simple sugars (e.g., L-fucose, D-galactose, N-acetylglucosamine) at various concentrations.

-

Phosphate-buffered saline (PBS).

-

-

Assay Procedure:

-

In a series of test tubes or a microtiter plate, prepare serial dilutions of the anti-H lectin/serum.

-

To each dilution, add an equal volume of one of the sugar solutions or PBS (as a control).

-

Incubate the mixture at room temperature for 30-60 minutes.

-

Add an equal volume of the 2-5% group O red blood cell suspension to each tube/well.

-

Gently mix and incubate at room temperature for 30-60 minutes.

-

Centrifuge the tubes/plate at a low speed to pellet the cells.

-

Gently resuspend the cell pellets and observe for agglutination.

-

-

Interpretation:

-

The highest dilution of anti-H that causes agglutination in the absence of an inhibiting sugar is the titer.

-

Inhibition is recorded if a sugar prevents agglutination at or near the titer dilution. A positive result (inhibition) with L-fucose, and negative results with other sugars, demonstrated that L-fucose is the immunodominant sugar of the H antigen.[1][16]

-

Purification of α-1,2-Fucosyltransferase (FUT1)

The purification of the enzyme responsible for H antigen synthesis was crucial for its characterization.

Protocol Outline:

-

Source Material: Human plasma or serum, which contains soluble forms of the enzyme.[17][18]

-

Initial Precipitation: Ammonium sulfate (B86663) precipitation to concentrate the protein fraction containing the enzyme.[18]

-

Chromatography Steps:

-

Hydrophobic Interaction Chromatography: Using a resin like Phenyl-Sepharose to separate proteins based on their hydrophobicity.[17][18]

-

Ion-Exchange Chromatography: Using a resin like Sulfopropyl-Sepharose to separate proteins based on their charge.[17]

-

Affinity Chromatography: This is a key step using a ligand that specifically binds the enzyme, such as GDP-hexanolamine-Sepharose, which mimics the GDP-fucose donor substrate.[17][18]

-

-

High-Performance Liquid Chromatography (HPLC): Gel filtration HPLC to achieve final purification and determine the native molecular weight of the enzyme.[17][18]

-

Purity Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to assess the purity and determine the subunit molecular weight of the purified enzyme.[17]

Characterization of the Bombay (Oh) Phenotype

The serological investigation of Bombay phenotype blood is essential to confirm the absence of the H antigen.

Protocol:

-

ABO Forward and Reverse Grouping:

-

Forward Grouping: Patient's red blood cells are tested with anti-A and anti-B sera. Bombay cells will not agglutinate, appearing as group O.[11][19]

-

Reverse Grouping: Patient's serum is tested with known A, B, and O red blood cells. The serum of a Bombay individual will agglutinate A, B, and O cells due to the presence of anti-A, anti-B, and potent anti-H antibodies.[11][19]

-

-

Testing with Anti-H Lectin:

-

Patient's red blood cells are tested with anti-H lectin from Ulex europaeus.

-

Bombay red blood cells will show no agglutination, confirming the absence of the H antigen. In contrast, group O cells will show strong agglutination.[19]

-

-

Adsorption and Elution Studies: To confirm the absence of any weakly expressed H antigen, an adsorption-elution test can be performed. Patient's red cells are incubated with anti-H, and after washing, an eluate is prepared to see if any anti-H was bound and can be recovered. For Bombay phenotype, the eluate will be negative.

-

Saliva Secretor Status Testing (for FUT2 activity):

-

The patient's saliva is tested for the presence of soluble H substance using a hemagglutination inhibition assay.

-

True Bombay phenotype individuals are non-secretors (genotype hh, sese) and will lack H substance in their saliva.[20]

-

Diagram of an Experimental Workflow for H Antigen Characterization

Caption: Workflow for H antigen characterization.

Conclusion

The discovery of the H disaccharide as the precursor to the A and B blood group antigens represents a landmark in our understanding of human genetics and biochemistry. The elegant interplay of serological observation, biochemical purification, and genetic analysis, particularly the study of the rare Bombay phenotype, was instrumental in piecing together this fundamental biological pathway. The detailed experimental protocols and quantitative data presented in this guide offer a foundation for further research into the roles of fucosylated oligosaccharides in health and disease, and for the development of novel therapeutics and diagnostics. A thorough understanding of the H antigen system remains critical for safe blood transfusion practices and for the expanding field of glycobiology.

References

- 1. The Inhibition of the Haemagglutinins in Plant Seeds by Human Blood Group Substances and Simple Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transgene Expression of α(1,2)-Fucosyltransferase-I (FUT1) in Tumor Cells Selectively Inhibits Sialyl-Lewis x Expression and Binding to E-Selectin without Affecting Synthesis of Sialyl-Lewis a or Binding to P-Selectin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genecards.org [genecards.org]

- 5. scispace.com [scispace.com]

- 6. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Unravelling the biochemical basis of blood group ABO and Lewis antigenic specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hemagglutination Inhibition (HI) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 9. Hemagglutination Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 10. Gene - FUT1 [maayanlab.cloud]

- 11. One moment, please... [ijbti.com]

- 12. Purification method for serum free glycans - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. learntransfusion.com [learntransfusion.com]

- 15. uniprot.org [uniprot.org]

- 16. researchgate.net [researchgate.net]

- 17. Purification of the secretor-type beta-galactoside alpha 1----2-fucosyltransferase from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Purification of the blood group H gene associated alpha-2-L-fucosyltransferase from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. banglajol.info [banglajol.info]

- 20. actascientific.com [actascientific.com]

Blood Group H disaccharide structure and stereochemistry

An In-depth Technical Guide to the Blood Group H Disaccharide: Structure, Stereochemistry, and Analysis

Abstract

The this compound, a fundamental carbohydrate structure in human biology, serves as the precursor for the ABO blood group antigens.[1] Its correct formation and subsequent modification are critical for blood type determination and have implications in transfusion medicine, transplantation, and disease pathology. This technical guide provides a comprehensive overview of the structure, stereochemistry, and physicochemical properties of the H disaccharide (Fucα1-2Gal). It details quantitative structural data derived from Nuclear Magnetic Resonance (NMR) spectroscopy and outlines key experimental protocols for its synthesis and characterization, targeting researchers, and professionals in drug development and glycobiology.

Chemical Structure and Stereochemistry

The this compound is composed of two monosaccharide units: L-fucose and D-galactose.[2] The specific linkage is an α-glycosidic bond between the anomeric carbon (C1) of fucose and the hydroxyl group at the C2 position of galactose. This is systematically named α-L-Fucopyranosyl-(1→2)-D-galactopyranose.[3] The stereochemistry of this linkage is crucial for its recognition by glycosyltransferases that synthesize the A and B antigens.

Caption: Chemical structure of the this compound (Fucα1-2Gal).

Physicochemical and Quantitative Data

The fundamental properties of the H disaccharide are summarized below. This data is essential for its identification, quantification, and use in experimental settings.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Glycan Structure | Fucα1-2Gal | [2] |

| Chemical Formula | C₁₂H₂₂O₁₀ | [2][4][5] |

| Molecular Weight | 326.3 g/mol | [2][3][5] |

| CAS Number | 16741-18-7; 24656-24-4; 146076-26-8 | [2][5] |

| Purity (Typical) | ≥95% | [3] |

| Appearance | Powder |[6] |

Table 2: Representative ¹H-NMR Quantitative Data Nuclear Magnetic Resonance is a primary technique for the structural elucidation of carbohydrates. The chemical shifts (ppm) of specific fucose protons are key indicators of the fucosylated glycan structure. The data below represents typical chemical shift ranges observed in 2D L-COSY spectra of various fucose-α(1–2)-glycans in the human brain.

| Fucose Moiety | F2 Chemical Shift (ppm) | F1 Chemical Shift (ppm) | Reference |

| Fuc I | 4.25 | 1.38 | [7] |

| Fuc II | 4.28 | 1.14 | [7] |

| Fuc III | 4.31 | 1.37 | [7] |

| Fuc IV | 4.36 | 1.36 | [7] |

| Fuc V | 4.40 | 1.36 | [7] |

| Fuc VI | 4.44 | 1.37 | [7] |

| Fuc VII | 4.29 | 1.36 | [7] |

Biological Significance: The ABO Biosynthesis Pathway

The H antigen is the direct precursor for the A and B blood group antigens found on the surface of red blood cells and other tissues.[1] The presence or absence of specific glycosyltransferases determines an individual's ABO blood type.

-

A-transferase (GTA) adds an N-acetylgalactosamine (GalNAc) residue to the H antigen.

-

B-transferase (GTB) adds a D-galactose (Gal) residue to the H antigen.

-

Individuals with Type O blood lack active A and B transferases, leaving the H antigen unmodified.[1]

References

- 1. Oligosaccharide - Wikipedia [en.wikipedia.org]

- 2. Blood group H antigen disaccharide (>90% NMR) [elicityl-oligotech.com]

- 3. scbt.com [scbt.com]

- 4. Blood group H antigen disaccharide Analytical Reference [elicityl-oligotech.com]

- 5. dextrauk.com [dextrauk.com]

- 6. Blood type disaccharide H - CD BioGlyco [bioglyco.com]

- 7. researchgate.net [researchgate.net]

Biosynthesis Pathway of the Blood Group H Antigen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Blood Group H antigen is a fundamental carbohydrate structure that serves as the precursor for the A and B antigens of the ABO blood group system.[1][2] Its synthesis is a critical step in determining an individual's ABO blood type and has implications in transfusion medicine, transplantation, and disease susceptibility. This technical guide provides a comprehensive overview of the biosynthesis pathway of the H antigen, detailing the molecular components, enzymatic reactions, and genetic regulation. Furthermore, it presents quantitative data, detailed experimental protocols for studying the pathway, and visual representations of the core processes to facilitate a deeper understanding for researchers and professionals in drug development.

The Biosynthesis Pathway of H Antigen

The synthesis of the H antigen involves the enzymatic transfer of a fucose sugar residue to a precursor oligosaccharide chain. These precursor chains are classified into two main types, Type 1 and Type 2, which differ in the glycosidic linkage between their terminal galactose (Gal) and N-acetylglucosamine (GlcNAc) residues.[3][4]

-

Type 1 Precursor Chain: Characterized by a Galactose β1-3 N-acetylglucosamine (Galβ1-3GlcNAc) linkage.

-

Type 2 Precursor Chain: Characterized by a Galactose β1-4 N-acetylglucosamine (Galβ1-4GlcNAc) linkage.

The addition of the fucose molecule to these precursor chains is catalyzed by specific α-1,2-fucosyltransferases. The expression and substrate specificity of these enzymes determine the type and location of H antigen synthesis.

Key Enzymes and Genetic Control

Two main enzymes, encoded by two distinct but highly homologous genes, are responsible for the synthesis of the H antigen:

-

α-1,2-fucosyltransferase 1 (FUT1): Encoded by the FUT1 (or H) gene located on chromosome 19.[5] FUT1 is primarily expressed in erythroid precursor cells and is responsible for the synthesis of the H antigen on the surface of red blood cells.[6] It preferentially uses Type 2 precursor chains to form the Type 2 H antigen.[3][4] The presence of at least one functional FUT1 allele is necessary for the expression of the H antigen on erythrocytes. The absence of functional FUT1 results in the rare Bombay (Oh) phenotype, where individuals lack H, A, and B antigens on their red blood cells.

-

α-1,2-fucosyltransferase 2 (FUT2): Encoded by the FUT2 (or Se) gene, also located on chromosome 19.[2][7] FUT2 is primarily expressed in secretory glands and is responsible for the synthesis of soluble H antigen found in bodily fluids like saliva, tears, and mucus.[6][8] FUT2 can utilize both Type 1 and Type 2 precursor chains but preferentially acts on Type 1 chains to produce the Type 1 H antigen.[4][9] The functionality of the FUT2 gene determines an individual's "secretor" status. Individuals with at least one functional FUT2 allele are "secretors" and have soluble ABH antigens in their secretions, while those with two non-functional alleles are "non-secretors".

Pathway Diagram

The biosynthesis of the H antigen and its subsequent conversion to A and B antigens is a stepwise enzymatic process.

Caption: Biosynthesis of Type 1 and Type 2 H antigens from their respective precursor chains, catalyzed by FUT2 and FUT1.

Quantitative Data

The enzymatic activity and expression levels of the components in the H antigen biosynthesis pathway can be quantified. This data is crucial for understanding the efficiency of the pathway and the resulting phenotype.

Enzyme Kinetics

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), describe the affinity of an enzyme for its substrate and its catalytic efficiency.

| Enzyme | Substrate | Km (µM) | Vmax (pmol/h) | Reference |

| FUT2 (Wild-Type) | GDP-fucose | 50 | 21.23 | [9] |

| FUT2 Mutant (247Gly→Ser) | GDP-fucose | 178.6 | 8.66 | [9] |

| FUT2 Mutant (280Phe→Ser) | GDP-fucose | 90.9 | 4.37 | [9] |

H Antigen Expression on Erythrocytes

The amount of H antigen on red blood cells varies depending on the ABO blood group. This is due to the conversion of the H antigen into A and B antigens by their respective glycosyltransferases. The relative expression levels are as follows:

O > A2 > B > A2B > A1 > A1B

Individuals with blood group O have the highest amount of H antigen as it remains unmodified.[5] Conversely, individuals with A1B blood group have the lowest amount of H antigen due to the efficient conversion to both A and B antigens.

Experimental Protocols

The study of the H antigen biosynthesis pathway relies on various experimental techniques to measure enzyme activity and detect the antigen in tissues.

Fucosyltransferase Activity Assay (Non-Radioactive Method)

This protocol outlines a method for determining α-1,2-fucosyltransferase activity using a ¹³C-labeled substrate and detection by mass spectrometry.[10]

3.1.1. Principle

The assay measures the transfer of a ¹³C-labeled fucose from ¹³C-GDP-fucose to an acceptor substrate. The resulting mass shift in the product is quantified by mass spectrometry, providing a highly specific and sensitive measure of enzyme activity.[10]

3.1.2. Materials

-

Recombinant FUT1 or FUT2 enzyme, or cell/tissue lysate containing the enzyme.

-

Acceptor substrate (e.g., Type 1 or Type 2 precursor oligosaccharide).

-

¹³C-GDP-fucose (donor substrate).

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.0, 20 mM MnCl₂).

-

Quenching solution (e.g., ice-cold acetonitrile).

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup.

-

Mass spectrometer (e.g., LC-MS/MS).

3.1.3. Procedure

-

Reaction Setup:

-

Prepare a master mix containing the reaction buffer and acceptor substrate at 2x the final concentration.

-

In a microcentrifuge tube, add the enzyme source (e.g., 10-100 ng of recombinant enzyme).

-

Add the master mix to the enzyme.

-

-

Reaction Initiation:

-

Initiate the reaction by adding ¹³C-GDP-fucose to the desired final concentration.

-

Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Quenching:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex briefly and centrifuge at high speed to pellet precipitated proteins.

-

-

Sample Preparation for Mass Spectrometry:

-

Transfer the supernatant to a new tube.

-

Perform sample cleanup using an SPE cartridge to remove salts and other interfering substances.

-

Elute the product, dry it, and reconstitute it in a suitable solvent for mass spectrometry analysis.

-

-

Data Analysis:

-

Quantify the peak areas of the unreacted acceptor and the ¹³C-labeled product.

-

Calculate enzyme activity as percent conversion or by creating a standard curve with a known amount of product.

-

3.1.4. Experimental Workflow Diagram

Caption: Workflow for the non-radioactive fucosyltransferase activity assay.

Immunohistochemistry (IHC) for H Antigen Detection

This protocol describes the detection of H antigen in formalin-fixed, paraffin-embedded (FFPE) tissue sections using the lectin Ulex Europaeus Agglutinin I (UEA-I), which specifically binds to the fucose residue of the H antigen.[11]

3.2.1. Principle

IHC allows for the visualization of the H antigen within the context of tissue architecture. UEA-I, conjugated to a reporter molecule (e.g., a fluorophore or an enzyme), binds to the H antigen in the tissue section. The signal is then detected using microscopy.

3.2.2. Materials

-

FFPE tissue sections on slides.

-

Xylene and graded ethanol (B145695) series for deparaffinization and rehydration.

-

Antigen retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0).

-

Blocking solution (e.g., 5% normal goat serum in PBS).

-

Primary reagent: Ulex Europaeus Agglutinin I (UEA-I), conjugated or unconjugated.

-

If using unconjugated UEA-I, a specific anti-UEA-I antibody is required.

-

Enzyme-conjugated secondary antibody (if required).

-

Chromogenic substrate (e.g., DAB) or fluorescent mounting medium.

-

Counterstain (e.g., hematoxylin).

-

Microscope (bright-field or fluorescence).

3.2.3. Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the tissue sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by incubating the slides in pre-heated antigen retrieval solution.

-

-

Blocking:

-

Incubate the sections with blocking solution to prevent non-specific binding.

-

-

Primary Reagent Incubation:

-

Incubate the sections with a diluted solution of UEA-I lectin.

-

-

Secondary Antibody Incubation (if required):

-

If using an unconjugated primary reagent, incubate with a specific secondary antibody.

-

-

Signal Detection:

-

For chromogenic detection, incubate with an enzyme-conjugated streptavidin-biotin complex followed by the addition of a chromogenic substrate.

-

For fluorescent detection, use a fluorophore-conjugated primary reagent or secondary antibody and mount with a fluorescent mounting medium.

-

-

Counterstaining:

-

Lightly counterstain with hematoxylin (B73222) to visualize cell nuclei.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded ethanol series and xylene.

-

Mount with a permanent mounting medium.

-

-

Visualization:

-

Examine the slides under a microscope to assess the localization and intensity of H antigen staining.

-

3.2.4. Experimental Workflow Diagram

Caption: Workflow for the immunohistochemical detection of H antigen in FFPE tissues.

Conclusion

The biosynthesis of the Blood Group H antigen is a well-defined pathway governed by the activity of two key fucosyltransferases, FUT1 and FUT2. The differential expression and substrate specificities of these enzymes lead to the tissue-specific synthesis of H antigen, which is fundamental to the ABO blood group system. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate this crucial biological pathway. A thorough understanding of H antigen biosynthesis is essential for advancing our knowledge in transfusion medicine, glycobiology, and the development of novel therapeutics targeting glycosylation pathways.

References

- 1. youtube.com [youtube.com]

- 2. FUT2 fucosyltransferase 2 (H blood group) [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. ABO blood group antigens and differential glycan expression: Perspective on the evolution of common human enzyme deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uniprot.org [uniprot.org]

- 6. FUT2 fucosyltransferase 2 (H blood group) [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. FUT2 - Wikipedia [en.wikipedia.org]

- 8. Molecular basis for secretor type alpha(1,2)-fucosyltransferase gene deficiency in a Japanese population: a fusion gene generated by unequal crossover responsible for the enzyme deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two new FUT2 (fucosyltransferase 2 gene) missense polymorphisms, 739G→A and 839T→C, are partly responsible for non-secretor status in a Caucasian population from Northern Portugal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Blood group O expression in normal tissues and tumors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Fucosyltransferase in H Antigen Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The H antigen is a fundamental carbohydrate structure that serves as the precursor for the A and B antigens of the ABO blood group system.[1] Its synthesis is meticulously controlled by specific fucosyltransferases, enzymes that catalyze the addition of a fucose sugar to a precursor oligosaccharide chain.[2][3] This guide provides a comprehensive technical overview of the pivotal role of fucosyltransferases in H antigen synthesis, detailing the molecular mechanisms, genetic regulation, and physiological significance. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering in-depth information on the biochemical pathways, experimental methodologies, and clinical implications of H antigen expression.

Introduction to H Antigen and Fucosyltransferases

The H antigen is a terminal fucose residue linked to a galactose molecule on various glycoconjugates.[2] Specifically, the minimal requirement for H antigenicity is the terminal disaccharide fucose-galactose, with the fucose having an alpha-(1-2)-linkage.[4] This seemingly simple structure is of paramount importance in transfusion medicine and transplantation, as its presence or absence dictates an individual's ABO blood type and compatibility.[5][6]

The synthesis of the H antigen is mediated by a class of enzymes known as fucosyltransferases (FUTs). These enzymes are glycosyltransferases that transfer an L-fucose sugar from a donor substrate, typically guanosine (B1672433) diphosphate-fucose (GDP-fucose), to an acceptor substrate.[7] In the context of H antigen synthesis, the key enzymes are α-1,2-fucosyltransferases.[2]

The Key Fucosyltransferases: FUT1 and FUT2

Two primary fucosyltransferases, encoded by two distinct but closely located genes on chromosome 19q13.3, are responsible for H antigen synthesis in humans: FUT1 and FUT2.[6][8]

-

FUT1 (H gene): This enzyme, also known as α-1,2-fucosyltransferase 1 (α2FucT1), is primarily expressed in erythroid tissues and vascular endothelial cells.[2][9] It is responsible for the synthesis of H antigen on the surface of red blood cells by adding fucose to type 2 precursor chains (Gal-β1,4-GlcNAc-R).[9][10] The presence of at least one functional copy of the FUT1 gene is necessary for the expression of H antigen on red blood cells.[4]

-

FUT2 (Se gene): This enzyme, or α-1,2-fucosyltransferase 2 (α2FucT2), is predominantly expressed in secretory glands.[2][4] It synthesizes a soluble form of the H antigen found in bodily fluids such as saliva, milk, and digestive juices by adding fucose to type 1 precursor chains (Gal-β1,3-GlcNAc-R).[2][11] The FUT2 gene determines an individual's "secretor" status. Individuals with at least one functional FUT2 allele are "secretors" and have soluble H antigen, while those with two non-functional alleles are "non-secretors".[4]

Genetic Regulation and Polymorphisms

The expression and activity of FUT1 and FUT2 are genetically determined. The FUT1 gene consists of four exons, with the entire coding sequence located within the fourth exon.[2] The FUT2 gene is simpler, with its coding sequence contained within a single exon.[2]

Mutations in these genes can lead to a lack of H antigen expression, resulting in rare blood phenotypes:

-

Bombay Phenotype (Oh): This occurs in individuals who are homozygous for null alleles of the FUT1 gene (h/h).[4] These individuals cannot produce H antigen on their red blood cells, and consequently, they also lack A and B antigens, even if they possess the genes for the A and B transferases.[12] Their serum contains potent anti-A, anti-B, and anti-H antibodies.[2]

-

Para-Bombay Phenotype: This phenotype arises from various mutations in the FUT1 gene that lead to a very weak expression of the H antigen on red blood cells.[2][13] Unlike the Bombay phenotype, individuals with the para-Bombay phenotype can be secretors if they have a functional FUT2 gene, meaning they will have soluble H antigen in their secretions.[13]

Numerous alleles of FUT1 and FUT2 have been identified, with frequencies varying among different ethnic populations.[14][15] For instance, a T725G mutation in FUT1 combined with a deletion of FUT2 is commonly responsible for the classic Indian Bombay phenotype.[16]

Biochemical Pathway of H Antigen Synthesis

The synthesis of the H antigen is a critical step in the biosynthesis of the ABO blood group antigens. The process occurs in the Golgi apparatus of the cell.[9]

The core of the pathway can be summarized as follows:

-

Precursor Chain Formation: The synthesis begins with a precursor oligosaccharide chain, which can be of two main types: type 1 and type 2 chains. These chains are attached to proteins or lipids on the cell surface or are part of soluble glycoproteins.[3][17]

-

Fucosylation by FUT1 or FUT2:

-

Substrate for A and B Antigen Synthesis: The newly synthesized H antigen then serves as the acceptor substrate for the A- and B-glycosyltransferases (encoded by the ABO gene).[18]

-

If an individual has the A allele, an N-acetylgalactosamine is added to the H antigen, forming the A antigen.[17]

-

If an individual has the B allele, a galactose is added, forming the B antigen.[17]

-

In individuals with blood group O, the H antigen remains unmodified as they lack functional A and B transferases.[5] This is why individuals with blood group O have the highest amount of H antigen on their red blood cells.[4][5]

-

The following diagram illustrates the biochemical pathway of H antigen synthesis and its subsequent conversion to A and B antigens.

Caption: H Antigen Synthesis Pathway.

Quantitative Data

The following tables summarize key quantitative data related to fucosyltransferases and H antigen expression.

Table 1: Fucosyltransferase Gene Information

| Gene | Chromosomal Location | Exons | Encoded Enzyme | Primary Tissue Expression |

| FUT1 | 19q13.3[6] | 4[2] | α-1,2-fucosyltransferase 1 (α2FucT1) | Erythroid tissues, vascular endothelium[2] |

| FUT2 | 19q13.3[8] | 2[2] | α-1,2-fucosyltransferase 2 (α2FucT2) | Secretory glands[4] |

Table 2: H Antigen Expression by ABO Blood Group

| ABO Blood Group | Relative Amount of H Antigen on Red Blood Cells |

| O | Highest[5] |

| A2 | High |

| B | Intermediate |

| A2B | Intermediate |

| A1 | Low |

| A1B | Lowest[5] |

Table 3: Frequency of H-Deficient Phenotypes

| Phenotype | Population | Estimated Frequency | Reference |

| Bombay (Oh) | India | 1 in 10,000 | [12] |

| Bombay (Oh) | Europe | 1 in 1,000,000 | [12] |

| Bombay (Oh) | Taiwan | 1 in 8,000 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of fucosyltransferases and H antigen synthesis.

Fucosyltransferase Activity Assay

This protocol describes a common method for measuring the activity of α-1,2-fucosyltransferases using a radiolabeled donor substrate.

Principle: The assay quantifies the transfer of a radiolabeled fucose from GDP-[¹⁴C]fucose to an appropriate acceptor substrate by the fucosyltransferase. The amount of radioactivity incorporated into the product is proportional to the enzyme activity.

Materials:

-

Enzyme source (e.g., cell lysate, purified recombinant FUT1 or FUT2)

-

Acceptor substrate (e.g., Phenyl-β-D-galactoside for a simple assay, or more complex oligosaccharides like lacto-N-tetraose)

-

GDP-[¹⁴C]fucose (radiolabeled donor substrate)

-

Reaction buffer (e.g., 50 mM MES buffer, pH 6.5, containing 25 mM MnCl₂)

-

C18 Sep-Pak cartridges

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: a. Prepare a reaction mixture containing the reaction buffer, a known concentration of the acceptor substrate, and the enzyme source. b. Initiate the reaction by adding GDP-[¹⁴C]fucose. c. Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Product Separation: a. Stop the reaction by adding ice-cold water or EDTA solution. b. Apply the reaction mixture to a pre-equilibrated C18 Sep-Pak cartridge. c. Wash the cartridge with water to remove unreacted GDP-[¹⁴C]fucose. d. Elute the radiolabeled product using methanol.

-

Quantification: a. Add the eluted product to a scintillation vial with scintillation fluid. b. Measure the radioactivity using a scintillation counter. c. Calculate the enzyme activity based on the amount of incorporated radioactivity, the specific activity of the GDP-[¹⁴C]fucose, and the reaction time.

A workflow for this assay is depicted below.

References

- 1. Glossary: H Antigen - Blood Bank Guy Glossary [bbguy.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. clinicalpub.com [clinicalpub.com]

- 6. The ABO blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Fucosyltransferase - Wikipedia [en.wikipedia.org]

- 8. FUT1 mutations responsible for the H-deficient phenotype in the Polish population, including the first example of an abolished start codon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactome | FUT1 transfers Fuc to Type 2 chains to form H antigen-RBC [reactome.org]

- 10. FUT1 mutations responsible for the H-deficient phenotype in the Polish population, including the first example of an abolished start codon | Blood Transfusion [bloodtransfusion.it]

- 11. Frontiers | Fucosyltransferase 2: A Genetic Risk Factor for Intestinal Diseases [frontiersin.org]

- 12. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Analysis of the molecular mechanism and pedigree investigation of para-Bombay phenotype caused by combined mutations at position h649 and h768 of FUT1 gene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sequence analysis of the human fucosyltransferase 1 and 2 genes in Tibetan blood donors: identification of three novel alleles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Missense mutation of FUT1 and deletion of FUT2 are responsible for Indian Bombay phenotype of ABO blood group system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ABO blood group biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Biosynthesis of ABO and related antigens - Glycopedia [glycopedia.eu]

The Genetic Basis of H Antigen Expression: A Technical Guide to FUT1 and FUT2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the genetic underpinnings of H antigen expression, with a core focus on the fucosyltransferase genes, FUT1 (H gene) and FUT2 (Secretor gene). The expression of the H antigen is a critical precursor for the ABO blood group antigens and its absence or modification has significant clinical implications in transfusion medicine and beyond. This document will delve into the molecular genetics, enzymatic functions, and resulting phenotypes associated with FUT1 and FUT2, presenting quantitative data, detailed experimental protocols, and visual pathways to facilitate a comprehensive understanding.

Molecular Genetics of FUT1 and FUT2

The FUT1 and FUT2 genes are located in close proximity on chromosome 19q13.3, suggesting they arose from a gene duplication event.[1][2] Both genes encode α-1,2-fucosyltransferases, enzymes that catalyze the addition of a fucose sugar to a precursor carbohydrate chain.[3][4] However, they exhibit distinct tissue-specific expression and substrate preferences, which dictates the location of H antigen expression.[5][6]

-

FUT1 (H gene): Primarily expressed in hematopoietic cells, FUT1 is responsible for the synthesis of the H antigen on the surface of red blood cells and vascular endothelium.[3][7] The enzyme encoded by FUT1, α-1,2-fucosyltransferase 1 (α2Fuc-T1), predominantly acts on Type 2 precursor chains (Galβ1-4GlcNAc-R).[7][8][9]

-

FUT2 (Secretor gene): This gene is expressed in secretory glands and epithelial cells.[3][10] The resulting enzyme, α-1,2-fucosyltransferase 2 (α2Fuc-T2), synthesizes the H antigen on Type 1 precursor chains (Galβ1-3GlcNAc-R) found in bodily secretions like saliva, gastrointestinal mucus, and genitourinary fluids.[4][6][7] The activity of FUT2 determines an individual's "secretor" status.[2][11]

The coding sequence for both FUT1 and FUT2 is contained within a single exon, which simplifies their genetic analysis.[5][12]

H Antigen Biosynthesis and the Role of FUT1 and FUT2

The synthesis of the H antigen is the foundational step for the subsequent formation of the A and B antigens of the ABO blood group system.[13][14] The process is dependent on the enzymatic activity of the fucosyltransferases encoded by FUT1 and FUT2.

dot

Caption: H Antigen Biosynthesis Pathway.

As depicted in the pathway, FUT1 acts on Type 2 precursors to form the H antigen on red blood cells, which is then modified by A- or B-transferases to create the A or B antigens, respectively.[7] In individuals with blood group O, the H antigen remains unmodified.[13] FUT2 acts on Type 1 precursors to produce H antigen in secretions.

Phenotypes Associated with FUT1 and FUT2 Genotypes

Mutations in FUT1 and FUT2 can lead to several distinct phenotypes, most notably the Bombay, para-Bombay, and non-secretor phenotypes.

The Bombay Phenotype (Oh)

The Bombay phenotype is characterized by the complete absence of H, A, and B antigens on red blood cells and in secretions.[1] This occurs in individuals who are homozygous for non-functional FUT1 alleles (genotype hh) and also have non-functional FUT2 alleles (genotype sese).[5] Consequently, these individuals produce potent anti-H, anti-A, and anti-B antibodies.[1] Transfusion for these individuals is challenging as they can only receive blood from other Bombay phenotype individuals.[15]

The Para-Bombay Phenotype

Individuals with the para-Bombay phenotype lack H antigen on their red blood cells but, unlike the Bombay phenotype, they can produce H antigen in their secretions.[16][17] This typically arises from a non-functional FUT1 gene (hh) in the presence of at least one functional FUT2 allele (Se/Se or Se/se).[15][17][18] In some cases, para-Bombay phenotypes can result from FUT1 mutations that lead to a very weak expression of the H antigen on red blood cells.[5][16] These individuals may have weak anti-H antibodies in their serum.[15]

Secretor and Non-Secretor Phenotypes

The secretor status is determined by the functionality of the FUT2 gene.[11]

-

Secretors: Individuals with at least one functional FUT2 allele (Se/Se or Se/se) express H antigen, and subsequently A and B antigens (depending on their ABO genotype), in their bodily fluids.[2][19] Approximately 80% of the world's population are secretors.[7]

-

Non-secretors: Individuals homozygous for non-functional FUT2 alleles (sese) do not express H antigen in their secretions.[19][20] This phenotype has been associated with altered gut microbiome composition and susceptibility to certain infections.[11][21]

dot

Caption: Genotype to Phenotype Relationships.

Quantitative Data Summary

The following tables summarize key quantitative data related to FUT1, FUT2, and associated phenotypes.

Table 1: Allelic Frequencies of FUT1 and FUT2 in Various Populations

| Gene | Allele Type | Population | Frequency | Reference |

| FUT1 | Non-functional (h) | European | 1 in 347 (heterozygosity) | [1] |

| FUT1 | Non-functional (h) | Taiwan | 1 in 8,000 (H deficiency) | [13] |

| FUT1 | Non-functional (h) | India | 1 in 10,000 (H deficiency) | [13] |

| FUT2 | Non-functional (se) | Caucasian | ~20% (homozygous) | [21] |

| FUT2 | Non-functional (se) | Tibetan | 55% (se(357,385) allele) | [22] |

| FUT2 | Functional (Se) | Tibetan | 32.75% (Se(357) allele) | [22] |

Table 2: Phenotype Frequencies

| Phenotype | Population | Frequency | Reference |

| Bombay (Oh) | Europe | 1 per million | [1][13] |

| Bombay (Oh) | India | 1 in 10,000 | [15] |

| Para-Bombay | India | Rarer than Bombay | [23] |

| Non-secretor | Caucasian | ~20% | [21] |

Experimental Protocols

A combination of serological and molecular techniques is employed to characterize the H antigen status and the underlying genetics of FUT1 and FUT2.

Serological Testing for H Antigen

Objective: To detect the presence or absence of H antigen on red blood cells and in secretions.

Methodology:

-

Red Blood Cell Typing:

-

Saliva Secretor Status Testing (Hemagglutination Inhibition):

-

A saliva sample is collected and boiled to inactivate enzymes.

-

The saliva is centrifuged, and the supernatant is serially diluted.

-

A known dilution of anti-H reagent is added to each saliva dilution and incubated.

-

Group O red blood cells (which are rich in H antigen) are then added.

-

Interpretation: If the saliva contains soluble H antigen, it will neutralize the anti-H reagent, preventing the agglutination of the O cells. This indicates a "secretor" status. If agglutination occurs, the individual is a "non-secretor".[18]

-

dot

References

- 1. FUT1 mutations responsible for the H-deficient phenotype in the Polish population, including the first example of an abolished start codon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Molecular genetics of H, Se, Lewis and other fucosyltransferase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e-century.us [e-century.us]

- 5. scispace.com [scispace.com]

- 6. Frontiers | Fucosyltransferase 2: A Genetic Risk Factor for Intestinal Diseases [frontiersin.org]

- 7. ABO blood group biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Reactome | FUT1 transfers Fuc to Type 2 chains to form H antigen-RBC [reactome.org]

- 9. Fucosyltransferase 2: A Genetic Risk Factor for Intestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Secretor genotype (FUT2 gene) is strongly associated with the composition of Bifidobacteria in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jrcm.tbzmed.ac.ir [jrcm.tbzmed.ac.ir]

- 16. Molecular genetic analysis for the para-Bombay blood group revealing two novel alleles in the FUT1 gene - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Glossary: Para-Bombay Phenotype - Blood Bank Guy [bbguy.org]

- 18. Para-Bombay blood group: Report of a rare blood group - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hh blood group - Wikipedia [en.wikipedia.org]

- 20. FUT2: Check to See if You Are a Secretor or Non-Secretor [geneticlifehacks.com]

- 21. wellcomeopenresearch.org [wellcomeopenresearch.org]

- 22. Sequence analysis of the human fucosyltransferase 1 and 2 genes in Tibetan blood donors: identification of three novel alleles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scite.ai [scite.ai]

A Technical Guide to the Function of the Blood Group H Disaccharide in Cell Recognition

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Histo-Blood Group Antigens (HBGAs) are a class of complex carbohydrates that play a pivotal role in cellular identity and intermolecular recognition. Central to the ubiquitous ABO blood group system is the H antigen, a deceptively simple disaccharide that serves as the foundational precursor for the A and B antigens.[1][2] While its role as a biosynthetic intermediate is well-established, the H disaccharide itself is a critical molecular entity in cell recognition, particularly in the context of host-pathogen interactions. This technical guide provides an in-depth exploration of the H disaccharide's biochemical properties, its function in cell recognition, quantitative aspects of its interactions, and the experimental methodologies used to study these phenomena.

Biochemical Properties and Synthesis of the H Antigen

The H antigen is an oligosaccharide built upon precursor chains attached to proteins and lipids on the cell surface, forming glycoproteins and glycolipids.[3][4] Its defining feature is a terminal disaccharide composed of an L-fucose residue linked to a D-galactose residue (Fucα1-2Gal).[4]

Synthesis Pathway

The synthesis of the H antigen is a stepwise enzymatic process governed by specific fucosyltransferases (FUTs).[5][6]

-

Precursor Chains: The process begins with precursor oligosaccharide chains, primarily Type 1 (Galβ1-3GlcNAc) and Type 2 (Galβ1-4GlcNAc), which are present on cell surfaces and in secretions.[7]

-

Fucosylation: The key step is the addition of an L-fucose sugar from a GDP-fucose donor to the terminal galactose of the precursor chain. This reaction is catalyzed by an α-1,2-fucosyltransferase.[7][8]

Individuals with the rare Bombay (Oh) phenotype lack functional FUT1 genes and therefore cannot produce H antigen on their red blood cells.[2][4] Consequently, they cannot synthesize A or B antigens, even if they possess the genes for the respective transferases.[2][6]

Conversion to A and B Antigens

Once synthesized, the H antigen serves as the essential substrate for the glycosyltransferases encoded by the ABO gene locus.[4][5]

-

Blood Group A: The A-transferase adds an N-acetylgalactosamine (GalNAc) residue to the galactose of the H antigen.[7][9]

-

Blood Group B: The B-transferase adds a D-galactose (Gal) residue to the galactose of the H antigen.[7][9]

-

Blood Group O: Individuals with blood group O have inactive A and B transferases, leaving the H antigen unmodified.[4][6] This results in the highest concentration of H antigen on their cells compared to other blood groups (O > A2 > B > A1B > A1 > A1B).[5][8]

Figure 1: Biosynthetic pathway of the H, A, and B blood group antigens.

Function of H Disaccharide in Cell Recognition

The H disaccharide functions as a recognition motif in several critical biological contexts, ranging from its foundational role in the ABO system to its exploitation by pathogens.

Endogenous Recognition

While the H antigen is a key determinant of self-identity in transfusion medicine, its role as a direct ligand for endogenous human lectins in cell-cell adhesion or signaling is not as extensively characterized as other glycans.[4] Some evidence suggests it may be involved in cell adhesion, but this function is often overshadowed by its role as a pathogen receptor.[4][10]

Pathogen Recognition

A primary function of the H disaccharide in cell recognition is its role as an attachment site for various pathogens, facilitating colonization and infection.

-

Helicobacter pylori : This bacterium is a major cause of peptic ulcers and gastric adenocarcinoma.[11] Its surface adhesin, BabA (Blood group antigen-binding adhesin), mediates attachment to the gastric epithelium.[12][13] BabA specifically recognizes the fucosylated Lewis b (Leb) antigen.[14][15] The H antigen is an integral structural component of the Leb antigen, and its α1,2-linked fucose is crucial for this interaction. Adherence via BabA is linked to increased inflammation, including the production of interleukin-8 (IL-8), and is considered a key step in H. pylori pathogenesis.[13]

-

Noroviruses : These are a leading cause of acute gastroenteritis worldwide.[16] Many strains of norovirus directly use HBGAs as receptors to attach to mucosal epithelial cells.[17][18] The prototype Norwalk virus (NV/68), for example, binds specifically to the H antigen.[19] The interaction is highly dependent on the α1,2-linked fucose residue.[19] Different norovirus genotypes exhibit distinct binding patterns, with some binding preferentially to H antigens (common in type O individuals) and others to A or B antigens.[16][20] This specificity is believed to be a major factor controlling host susceptibility to infection.[16]

Figure 2: Simplified signaling pathway initiated by H. pylori adhesion.

Quantitative Analysis of H Disaccharide Interactions

Quantifying the binding affinity and kinetics of the H disaccharide with its binding partners (lectins, adhesins, antibodies) is crucial for understanding its biological function and for developing potential inhibitors. Several biophysical techniques are employed for this purpose.[21]

| Interaction Partner | Biological Context | Analytical Technique(s) Used | Typical Parameter(s) Measured |

| Norovirus Capsid Protein | Viral attachment | Surface Plasmon Resonance (SPR), ELISA-based assays, Saliva-binding assays | KD (Affinity), Specificity |

| H. pylori BabA Adhesin | Bacterial adhesion | SPR, Cell Adhesion Assays, In vitro adherence assays | ka, kd (Kinetics), KD (Affinity) |

| Ulex europaeus Agglutinin I (UEA-I) | Lectin Research Tool | Isothermal Titration Calorimetry (ITC), SPR, Glycan Arrays | KD, ΔH, ΔS, n (Stoichiometry) |

| Anti-H Antibodies | Immunology, Transfusion | ELISA, Hemagglutination | Titer, Relative Affinity |

Note: Specific quantitative values (e.g., KD) are highly dependent on the specific strain/isoform of the interacting protein, glycan presentation (monovalent vs. multivalent), and experimental conditions (temperature, pH, buffer).

Experimental Protocols

The study of H disaccharide-mediated recognition relies on a suite of specialized techniques. Below are detailed methodologies for key experimental approaches.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This technique is used for the separation and sensitive quantification of native carbohydrates without derivatization.[22][23][24] It is ideal for monosaccharide compositional analysis after glycan hydrolysis.

-

Objective: To determine the monosaccharide composition of a glycoprotein (B1211001) to confirm the presence of fucose and galactose.

-

Methodology:

-

Hydrolysis: The purified glycoprotein sample is hydrolyzed to release its constituent monosaccharides, typically using 2M trifluoroacetic acid (TFA) at 100°C for 4-6 hours.

-

Sample Preparation: The hydrolyzed sample is dried under vacuum to remove the acid. The residue is then redissolved in ultrapure water.

-

Chromatography:

-

An aliquot of the redissolved sample is injected into an HPAEC system equipped with a high-pH anion-exchange column (e.g., CarboPac series).

-

Separation is achieved under high pH conditions (e.g., 100 mM NaOH), which ionizes the hydroxyl groups of the carbohydrates, allowing them to bind to the anion-exchange stationary phase.[25]

-

An isocratic or gradient elution (e.g., with increasing sodium acetate (B1210297) in a NaOH mobile phase) is used to separate the monosaccharides based on their charge, size, and structure.

-

-

Detection: The eluted carbohydrates are detected by a pulsed amperometric detector with a gold working electrode. The detector applies a series of potentials to oxidize the analytes at the electrode surface, generating a current that is proportional to the carbohydrate concentration.[25]

-

Quantification: The peak areas are compared to those of known monosaccharide standards (fucose, galactose, etc.) to determine the composition of the original glycoprotein.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[26][27][28]

-

Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between a lectin (e.g., UEA-I) and the H disaccharide.

-

Methodology:

-

Sample Preparation:

-

The lectin and a synthetic H disaccharide ligand are extensively dialyzed against the same buffer to minimize buffer mismatch heats.

-

The concentrations of both protein and ligand are precisely determined (e.g., by A280 for the protein and by weight for the glycan).

-

Solutions are degassed immediately before the experiment to prevent air bubbles.[26]

-

-

ITC Experiment:

-

The sample cell (typically ~200 μL) of the ITC instrument is filled with the lectin solution (e.g., 50 μM).

-

The injection syringe (typically ~40 μL) is loaded with the H disaccharide solution (e.g., 500 μM).

-

-

Titration: A series of small, precisely controlled injections (e.g., 2 μL each) of the H disaccharide are made into the sample cell containing the lectin.[26]

-

Data Acquisition: After each injection, the heat change (μcal/sec) resulting from binding is measured by the instrument relative to a reference cell.[28] This continues until the lectin binding sites are saturated.

-

Data Analysis: The raw data (a series of heat-release peaks) is integrated to yield the heat change per injection. This is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one set of sites) to calculate KD, n, and ΔH.[29] The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS (where KA = 1/KD).

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for monitoring biomolecular interactions in real-time, providing kinetic data (association and dissociation rates) in addition to affinity.[30][31][32]

-

Objective: To measure the kinetics and affinity of a viral protein binding to the H antigen.

-

Methodology:

-

Sensor Chip Immobilization:

-

A sensor chip (e.g., CM5 dextran (B179266) matrix) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

A carrier molecule presenting the H antigen (e.g., a neoglycoprotein or biotinylated glycan for binding to a streptavidin chip) is injected over the activated surface, allowing for covalent immobilization.[30]

-

Remaining active esters are deactivated with an injection of ethanolamine.

-

-

Binding Analysis:

-

A continuous flow of running buffer (e.g., HBS-EP) is passed over the sensor surface to establish a stable baseline.

-

The analyte (e.g., purified viral capsid protein) is injected at various concentrations over the surface for a defined period (association phase). Binding to the immobilized H antigen causes a change in the refractive index at the surface, which is measured in Resonance Units (RU).[32]

-

The analyte injection is then stopped, and running buffer flows over the surface, allowing the complex to dissociate (dissociation phase).

-

-

Regeneration: A specific regeneration solution (e.g., a low pH buffer or a pulse of a competitive sugar) is injected to remove any remaining bound analyte, preparing the surface for the next cycle.[30]

-

Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Figure 3: General experimental workflow for a Surface Plasmon Resonance (SPR) analysis.

Conclusion and Future Directions

The Blood Group H disaccharide is far more than a simple biosynthetic intermediate. It is a fundamental molecular determinant of cellular identity that plays a direct and critical role in cell recognition, most notably as a receptor for pathogenic microorganisms like Helicobacter pylori and noroviruses. Its expression level, governed by the FUT1 and ABO genetic loci, can directly influence host susceptibility to these major infectious agents.

For researchers in drug development, the H disaccharide and its interactions represent a compelling target. The development of glycomimetic antagonists that block the binding sites of viral or bacterial adhesins could provide a powerful, non-antibiotic therapeutic strategy to prevent infection. Future research should focus on obtaining high-resolution structural data of the H disaccharide in complex with these pathogen adhesins to enable structure-based drug design. Furthermore, exploring the less-understood roles of the H antigen in endogenous cell recognition and signaling may unveil novel functions in immunology and developmental biology.

References

- 1. H antigen - Wikipedia [en.wikipedia.org]

- 2. Blood Group H1/H2 - Creative Biolabs [creative-biolabs.com]

- 3. Glossary: H Antigen - Blood Bank Guy Glossary [bbguy.org]

- 4. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. clinicalpub.com [clinicalpub.com]

- 6. researchgate.net [researchgate.net]

- 7. ABO blood group biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. wyzant.com [wyzant.com]

- 10. Paradigms for glycan-binding receptors in cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Helicobacter pylori - Wikipedia [en.wikipedia.org]

- 13. The Helicobacter pylori blood group antigen-binding adhesin facilitates bacterial colonization and augments a nonspecific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Helicobacter pylori adhesin binding fucosylated histo-blood group antigens revealed by retagging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Norovirus-host interaction: multi-selections by human HBGAs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Norovirus Binding to Ligands Beyond Histo-Blood Group Antigens [frontiersin.org]

- 18. Norovirus Binding to Ligands Beyond Histo-Blood Group Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Histo-blood group antigens and norovirus [glycoforum.gr.jp]

- 20. academic.oup.com [academic.oup.com]

- 21. Biophysical Analyses for Probing Glycan-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jasco.ro [jasco.ro]

- 23. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]

- 24. solvias.com [solvias.com]

- 25. bia.si [bia.si]

- 26. Binding assay of calreticulin using isothermal titration calorimetry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Isothermal calorimetric analysis of lectin-sugar interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]

- 29. Direct Measurement of Glyconanoparticles and Lectin Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. Surface Plasmon Resonance Analysis for Quantifying Protein–Carbohydrate Interactions | Springer Nature Experiments [experiments.springernature.com]

- 32. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

The significance of the Bombay phenotype in H antigen deficiency

An In-depth Technical Guide on the Significance of the Bombay Phenotype in H Antigen Deficiency

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Bombay phenotype (Oh) is a rare blood group characterized by the absence of A, B, and H antigens on red blood cells and in secretions. This condition arises from homozygous recessive mutations in the FUT1 gene, which encodes the α-1,2-fucosyltransferase necessary for H antigen synthesis. The H antigen is the essential precursor for the A and B antigens of the ABO blood group system. Consequently, individuals with the Bombay phenotype appear as blood group O during routine forward grouping, but their serum contains potent anti-A, anti-B, and clinically significant anti-H antibodies. This makes them universal donors for red blood cells but restricted to receiving blood only from other individuals with the Bombay phenotype, posing significant challenges in transfusion medicine. This technical guide provides a comprehensive overview of the genetic and biochemical basis of the Bombay phenotype, details experimental protocols for its identification, and discusses its clinical implications, particularly in blood transfusion and its potential, though not fully elucidated, role in disease.

Introduction

First discovered in Bombay (now Mumbai), India, in 1952, the Bombay phenotype is a rare autosomal recessive condition that disrupts the expression of the ABO blood group antigens[1][2][3]. The cornerstone of this phenotype is the deficiency of the H antigen, a fucosylated oligosaccharide that serves as the immediate precursor for the A and B antigens[1][4]. The synthesis of the H antigen is catalyzed by an α-1,2-fucosyltransferase, an enzyme encoded by the FUT1 (or H) gene[1]. Individuals with the Bombay phenotype are homozygous for null alleles at the FUT1 locus (genotype hh)[2][5]. This lack of H antigen prevents the subsequent addition of N-acetylgalactosamine or D-galactose, the immunodominant sugars for A and B antigens, respectively, even if the individual possesses functional A or B alleles[1][2].

A related but distinct phenotype, the para-Bombay phenotype, is characterized by the absence or weak expression of H antigen on red blood cells, but the presence of ABH antigens in secretions[6][7][8]. This occurs in individuals with a non-functional FUT1 gene but at least one functional FUT2 (Secretor or Se) gene, which encodes a homologous α-1,2-fucosyltransferase responsible for H antigen synthesis in secretory tissues[1][2][7].

The clinical significance of the Bombay phenotype is profound, primarily in the context of blood transfusion. The presence of strong, naturally occurring anti-H antibodies in the plasma of these individuals can cause severe, potentially fatal, acute hemolytic transfusion reactions if they are transfused with any blood product containing the H antigen, which includes all conventional ABO blood groups, even group O[3][9].

Genetic and Biochemical Basis

The H Locus and the FUT1 Gene

The H locus, located on chromosome 19q13.3, contains the Fucosyltransferase 1 (FUT1) gene[1][2]. This gene spans over 8 kb and contains four exons[2]. The enzyme encoded by FUT1, α-1,2-fucosyltransferase (H transferase), is responsible for transferring an L-fucose molecule from a GDP-fucose donor to the terminal galactose of a precursor oligosaccharide chain on the surface of red blood cells[1][10][11]. This creates the H antigen.

The Secretor Locus and the FUT2 Gene

Closely linked to FUT1 on chromosome 19 is the FUT2 (Secretor or Se) gene, which also encodes an α-1,2-fucosyltransferase[1][2][10]. The FUT2 enzyme is primarily expressed in secretory glands and is responsible for the presence of soluble H antigen in bodily fluids like saliva, tears, and milk[1][2].

Molecular Basis of Bombay and Para-Bombay Phenotypes

The classic Bombay phenotype (Oh) is typically the result of homozygosity for null alleles of the FUT1 gene (hh) and the FUT2 gene (sese). This leads to a complete absence of H antigen on red cells and in secretions[12][13]. A variety of inactivating mutations in the FUT1 gene have been identified, including point mutations, deletions, and insertions that result in a non-functional enzyme[6][10][14]. In the Indian population, a common mutation responsible for the Bombay phenotype is a T725G substitution in the FUT1 gene, often accompanied by a deletion of the FUT2 gene[15][16].

The para-Bombay phenotype arises when an individual has a homozygous null FUT1 genotype (hh) but possesses at least one functional FUT2 allele (Se/Se or Se/se)[7][8][15]. In these cases, soluble H antigen is produced in secretions, and small amounts may be adsorbed onto the red blood cells, leading to a weak H antigen expression[15].

Biosynthesis of H, A, and B Antigens

The synthesis of the ABH antigens is a stepwise enzymatic process occurring in the Golgi apparatus. The H antigen is the central precursor.

Caption: Biosynthesis pathway of the H, A, and B antigens.

Quantitative Data

Prevalence of the Bombay Phenotype

The Bombay phenotype is exceedingly rare in most parts of the world, with a higher prevalence in certain regions of India.

| Region/Population | Prevalence | Reference(s) |

| India (Mumbai) | ~1 in 10,000 | [1][2][17] |

| India (General) | ~1 in 10,000 | [15] |

| Europe | ~1 in 1,000,000 | [1][12] |

| Caucasian | ~1 in 250,000 | [3] |

| Bangladesh | 0.03% (among 'O' group) | [18] |

| Taiwan | ~1 in 8,000 | [1] |

Common Mutations in FUT1 and FUT2

| Phenotype | Gene | Common Mutation(s) | Population | Reference(s) |

| Bombay | FUT1 | c.725T>G (Tyr316Ter) | Indian | [1][15][16] |

| Bombay | FUT2 | 10-kb deletion | Indian | [15][16] |

| Para-Bombay | FUT1 | Various point mutations, deletions | Various | [6][7][14] |

Experimental Protocols

The identification of the Bombay phenotype requires a combination of serological and, for confirmation, molecular techniques.

Serological Identification

Objective: To identify the absence of H antigen on red blood cells and the presence of anti-H in the serum.

Materials:

-

Patient's whole blood sample (EDTA and serum separator tubes)

-

Commercial anti-A, anti-B, and anti-D monoclonal antisera

-

Known A, B, and O red blood cells for reverse grouping

-

Anti-H lectin (Ulex europaeus)

-

Saline solution

-

Test tubes or microplates

-

Centrifuge

Methodology:

-

ABO and RhD Typing (Forward and Reverse Grouping):

-

Perform standard forward grouping by mixing patient's red blood cells with anti-A and anti-B antisera. In the Bombay phenotype, no agglutination will be observed, suggesting blood group O[5][9].

-

Perform standard reverse grouping by mixing patient's serum with known A, B, and O cells. In the Bombay phenotype, agglutination will be observed with all three cell types, including O cells[3][19][20]. This is a key discrepancy.

-

-

H Antigen Typing:

-

Antibody Identification:

-

The pan-reactivity in the reverse grouping (agglutination with O cells) is indicative of anti-H.

-

Titration of the anti-H antibody can be performed at different temperatures (4°C, 22°C, 37°C) to assess its thermal amplitude and potential clinical significance[19][22]. A strong reaction at 37°C is clinically significant[19].

-

-

Saliva Secretor Status (for differentiating Bombay and para-Bombay):

Caption: Workflow for the serological identification of the Bombay phenotype.

Molecular Genotyping

Objective: To identify the specific mutations in the FUT1 and FUT2 genes.

Materials:

-

Genomic DNA extracted from the patient's leukocytes.

-

Primers specific for the coding regions of FUT1 and FUT2 genes.

-

PCR reagents (Taq polymerase, dNTPs, buffer).

-

Thermocycler.

-

DNA sequencing equipment and reagents.

Methodology:

-

DNA Extraction: Extract genomic DNA from the patient's peripheral blood sample using a standard commercial kit.

-

PCR Amplification:

-

DNA Sequencing:

-

Sequence the purified PCR products using Sanger sequencing or next-generation sequencing methods[6][14].

-

Analyze the sequence data and compare it to the reference sequences for FUT1 (H gene) and FUT2 (Se gene) to identify any mutations, such as single nucleotide polymorphisms (SNPs), insertions, or deletions[23].

-

-

Data Interpretation:

-

Homozygosity for a known or novel loss-of-function mutation in FUT1 confirms the genetic basis of the H-deficient phenotype.

-

Analysis of the FUT2 gene sequence determines the secretor status at the molecular level.

-

Clinical Significance and Implications

Blood Transfusion

The primary clinical challenge for individuals with the Bombay phenotype is the availability of compatible blood for transfusion[1][2]. Due to the potent, clinically significant anti-H antibody, they can only receive red blood cell transfusions from another individual with the Bombay phenotype[1][9]. Transfusion with blood from a group O donor, which has the highest concentration of H antigen, will trigger a severe acute hemolytic transfusion reaction[9]. This necessitates the establishment of rare donor registries and cryopreservation of Bombay phenotype blood units.

Hemolytic Disease of the Fetus and Newborn (HDFN)

In theory, a mother with the Bombay phenotype carrying a fetus with a normal H-positive phenotype could produce anti-H that crosses the placenta and causes HDFN. However, reported cases of clinically significant HDFN due to anti-H are exceptionally rare, possibly because the anti-H is often of the IgM class, which does not cross the placenta[1][2].

Disease Associations

While the H antigen itself is not known to have a critical physiological function beyond its role as a precursor for ABO antigens, alterations in glycosylation patterns, including ABH expression, have been studied in the context of various diseases[24]. Some studies suggest associations between ABO blood groups and susceptibility to certain infections (e.g., Vibrio cholerae) and cancers[24][25]. The complete lack of H antigen in the Bombay phenotype presents a unique model for studying the biological roles of these carbohydrate structures, although no specific diseases are definitively linked to the absence of the H antigen itself[1].

Caption: Logical relationships of the clinical implications of the Bombay phenotype.

Conclusion